molecular formula C15H14FNO B311560 3-fluoro-N-(1-phenylethyl)benzamide

3-fluoro-N-(1-phenylethyl)benzamide

Cat. No.: B311560
M. Wt: 243.28 g/mol
InChI Key: HGJLVZOCLCPNQZ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(1-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and an N-(1-phenylethyl) group. This compound belongs to a broader class of benzamides, which are widely studied for their applications in medicinal chemistry, materials science, and chiral separations. The fluorine substituent enhances electronegativity and metabolic stability, while the chiral 1-phenylethyl group contributes to stereoselective interactions, making it relevant in asymmetric synthesis and enantiomeric resolution studies .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

3-fluoro-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C15H14FNO/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,1H3,(H,17,18)

InChI Key

HGJLVZOCLCPNQZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dinitro-N-(1-phenylethyl)benzamide

  • Structure : Features nitro groups at the 3- and 5-positions instead of fluorine.
  • Applications : Demonstrated superior enantioseparation efficiency in chiral metal-organic frameworks (MOFs), achieving a resolution factor (Rs) of 1.89 and column efficiency of 4,370 plates/m⁻¹ for furoin separation .
  • Comparison: The electron-withdrawing nitro groups enhance π-π interactions with chiral stationary phases, outperforming the mono-fluoro derivative in chromatographic resolution .

3-Fluoro-N-(1-phenylpropyl)benzamide

  • Structure : Differs by a propyl linker instead of ethyl in the N-substituent.
  • Synthesis: Prepared via electrochemical benzylic C–H amidation with 41% yield, lower than typical yields for ethyl derivatives (e.g., 78% for morpholino-substituted analogues) .
  • Properties : Increased alkyl chain length may reduce crystallinity, as evidenced by its isolation as an amorphous solid .

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide

  • Structure : Incorporates a sulfone and 4-methylphenyl group.

Physicochemical Properties

Property 3-Fluoro-N-(1-phenylethyl)benzamide 3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide 3-Fluoro-N-(1,3-thiazol-2-yl)benzamide
Molecular Weight 257.29 g/mol* 247.27 g/mol 222.24 g/mol
logP ~2.5 (estimated) 2.45 Not reported
Hydrogen Bond Donors 1 1 1
Polar Surface Area ~38.5 Ų 38.53 Ų Not reported
Applications Chiral intermediates, drug design Not reported Not reported

*Calculated based on analogous structures in .

Challenges and Limitations

  • Synthetic Divergence : Derivatives like 4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide face limitations in divergent synthesis due to steric and electronic constraints, reducing scalability .
  • Data Gaps : Physicochemical and safety data for many analogues (e.g., N-(3-fluoro-4-methylphenyl)-4-methylbenzamide ) remain unreported, complicating comparative analyses .

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